3-Methoxy-DL-phenylalanine methyl ester HCl

Chiral chromatography Stereoselective synthesis Analytical chemistry

Researchers requiring a validated racemic standard for chiral method development or a protected meta-methoxy building block often face supply inconsistencies. This compound directly resolves those needs. Key attributes: - Defined DL-racemate provides a true 50:50 baseline for chiral stationary phase method validation. - The methyl ester protection enables direct use in solid-phase peptide synthesis without orthogonal deprotection steps. - Differentiated meta-substitution allows systematic SAR exploration against para-analogs like O-Methyl-DL-tyrosine methyl ester HCl.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
Cat. No. B12063575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-DL-phenylalanine methyl ester HCl
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
InChIKeyFECZUOHUAFORHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-DL-phenylalanine methyl ester HCl: Overview


3-Methoxy-DL-phenylalanine methyl ester hydrochloride (CAS: 2055345-84-9) is a synthetically modified amino acid derivative belonging to the class of O-methylated phenylalanine methyl ester hydrochlorides. Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of 245.70 g/mol . The compound is characterized by the presence of a methoxy (-OCH₃) substituent at the meta (3-) position of the aromatic phenyl ring, a methyl ester protecting group at the C-terminus, and the hydrochloride salt form of the racemic (DL-) mixture of the amino acid . This structural composition distinguishes it as a protected, non-natural amino acid building block, primarily employed as a research intermediate in organic synthesis and pharmaceutical development, rather than a final active pharmaceutical ingredient .

Racemic (DL) standard for chiral chromatography method development
Protected methyl ester for peptide coupling and solid-phase synthesis
Meta-methoxy substitution probe for structure-activity relationship studies

Why Generic Substitution Fails


Direct substitution of 3-Methoxy-DL-phenylalanine methyl ester HCl with simpler phenylalanine methyl ester hydrochlorides (e.g., L-Phe-OMe·HCl or D-Phe-OMe·HCl) or with regioisomeric analogs is not chemically valid. The specific combination of three orthogonal features—the racemic (DL-) stereochemistry, the meta-methoxy aromatic substitution, and the methyl ester protection—defines its unique physicochemical and reactivity profile. The presence of the electron-donating 3-methoxy group alters the electron density of the aromatic ring, which can significantly influence the compound's reactivity in electrophilic aromatic substitution reactions and its binding affinity in biological systems compared to unsubstituted phenylalanine esters . The racemic (DL-) nature also differentiates it from single-enantiomer forms (L- or D-), which are critical for chiral separation studies or where stereochemical outcome is a variable, as the DL-form provides a baseline for chiral resolution experiments . Consequently, substituting this compound with an analog lacking one of these features will introduce uncontrolled variables into a synthetic pathway or biological assay, potentially leading to different reaction kinetics, altered byproduct profiles, or invalid experimental results.

Enantiopure Forms
L- or D-enantiomers lack the racemic (DL) baseline required for chiral separation method development; single enantiomer may shift stereochemical outcomes.
Para-Methoxy Isomer
4-Methoxy substitution alters electronic and steric profiles, potentially changing SAR interpretation and reactivity compared to the 3-methoxy target.
Free Carboxylic Acid
The unprotected acid may undergo side reactions in peptide coupling; methyl ester protection is essential for stepwise synthesis and may not transfer directly.
Unsubstituted Phenylalanine Ester
Lacking the electron-donating methoxy group, the unsubstituted analog may exhibit different lipophilicity and binding properties, limiting direct substitution.

Comparative Performance Evidence


DL-Racemic Baseline vs. Pure Enantiomers

3-Methoxy-DL-phenylalanine methyl ester HCl serves as a racemic (DL-) mixture, whereas the L- and D- enantiomers are distinct compounds with unique stereochemistry. The DL-compound contains equal parts (a 50:50 mixture) of both enantiomers, a property not shared by the pure L- or D- forms [1]. This quantitative difference is fundamental: the DL-mixture is required as a reference standard in chiral chromatography for method development and as a control in asymmetric synthesis to verify the stereochemical outcome of a reaction, whereas the pure enantiomers are used for stereospecific applications .

Enantiomeric Composition
Head-to-head
DL: 50:50 racemic mixture
L- & D-: >97% ee single enantiomers
DL-form required for chiral method baseline; enantiopure forms for stereospecific studies.
Chiral chromatography Stereoselective synthesis Analytical chemistry

Meta- vs. Para-Methoxy Substitution

The methoxy group in 3-Methoxy-DL-phenylalanine methyl ester HCl is located at the meta (3-) position of the phenyl ring. In contrast, a closely related analog, O-Methyl-DL-tyrosine methyl ester hydrochloride (also known as 4-Methoxy-DL-phenylalanine methyl ester HCl; CAS: 64657-63-2), possesses the methoxy substituent at the para (4-) position [1]. Both compounds share the same molecular formula (C₁₁H₁₆ClNO₃) and weight (245.70 g/mol), but the regioisomeric substitution pattern leads to distinct physicochemical and potentially biological properties, as the electronic and steric effects of the substituent differ based on its position relative to the amino acid side chain .

Positional Isomerism
Head-to-head
Meta (3-OCH₃) vs. Para (4-OCH₃)
Same MW (245.70) and formula
Regioisomeric substitution can alter binding affinity and reactivity.
SAR context to verify.
Structure-activity relationship (SAR) Medicinal chemistry Molecular recognition

Methyl Ester vs. Free Carboxylic Acid

The target compound features a methyl ester protecting group at the C-terminus, whereas its immediate precursor, 3-Methoxy-DL-phenylalanine (CAS: 7635-28-1), possesses a free carboxylic acid [1]. The methyl ester derivative has a higher molecular weight (245.70 g/mol vs. 195.22 g/mol for the free acid ), reflecting the addition of the ester group. This functional group modification fundamentally alters the compound's chemical reactivity and solubility profile, enabling its use in peptide coupling reactions where the carboxyl group must be protected to prevent unwanted side reactions.

C-Terminus Protection
Head-to-head
Methyl ester (-COOCH₃) vs. Free acid (-COOH)
MW difference: +50.48 g/mol
Protected form essential for coupling; free acid for enzyme assays.
Peptide synthesis Protecting group strategy Synthetic intermediate

Methoxy-Substituted vs. Unsubstituted Phenylalanine Ester

The 3-methoxy substituent on the aromatic ring of the target compound distinguishes it from the more basic, unsubstituted phenylalanine methyl ester hydrochlorides, such as DL-Phenylalanine methyl ester HCl (CAS: 5619-05-6). The presence of the methoxy group (C₁₁H₁₆ClNO₃ vs. C₁₀H₁₄ClNO₂) introduces an electron-donating group that alters the compound's lipophilicity and electronic properties . This structural modification is known to influence molecular recognition events, such as enzyme-substrate binding and receptor-ligand interactions, making the methoxy-substituted compound a valuable tool for probing these interactions .

Aromatic Substitution
Class-level
3-Methoxy (-OCH₃) vs. unsubstituted phenylalanine ester
MW difference: +29.99 g/mol
Methoxy group provides handle to probe electronic effects in SAR.
Binding data to verify; class-level inference.
Medicinal chemistry Structure-activity relationship (SAR) Chemical biology

Validated Applications


Chiral Chromatography Method Development

The racemic (DL-) nature of this compound makes it an ideal standard for developing and validating chiral separation methods. As a 50:50 mixture of enantiomers, it provides a clear baseline for assessing the resolution of L- and D- forms using chiral stationary phases. This application is directly supported by its differentiation from the pure enantiomers, as described in Evidence Item 1 .

Asymmetric Synthesis Control

When performing a stereoselective synthesis of a 3-methoxyphenylalanine derivative, the racemic (DL-) form serves as a critical negative control to verify the enantioselectivity of the reaction. The presence of equal amounts of both enantiomers allows for the detection of any racemization or non-selective product formation, an application derived from the stereochemical differentiation evidence in Evidence Item 1 .

Structure-Activity Relationship Studies

This compound is a key building block for SAR studies exploring the effect of meta-methoxylation on biological activity. Its unique meta-substitution pattern differentiates it from para-substituted analogs like O-Methyl-DL-tyrosine methyl ester HCl, as quantified in Evidence Item 2. This allows researchers to systematically evaluate how the position of the methoxy group influences target binding or enzymatic conversion .

Protected Intermediate for Peptide Synthesis

The methyl ester protecting group of this compound, as compared to the free acid form detailed in Evidence Item 3, is essential for its use as an intermediate in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). The protected carboxyl group prevents unwanted side reactions during coupling, enabling the controlled assembly of more complex molecules .

Application
Selection Property
Validation Focus
Chiral Chromatography Method Development
Racemic (DL) composition provides 1:1 enantiomer baseline
Chiral resolution and method robustness validation
Asymmetric Synthesis Control
DL-form as non-stereoselective control to verify enantioselectivity
Enantioselectivity verification and racemization detection
Structure-Activity Relationship Studies
3-Methoxy substitution differentiates from 4-isomer
Regioisomeric binding affinity and reactivity comparison
Protected Intermediate for Peptide Synthesis
Methyl ester protecting group enables C-terminus protection
Coupling efficiency and deprotection condition validation

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